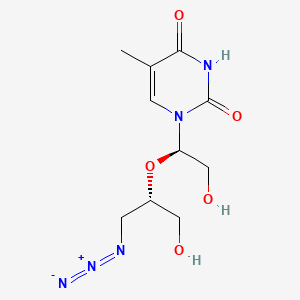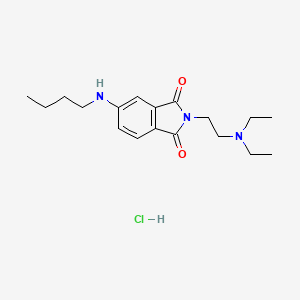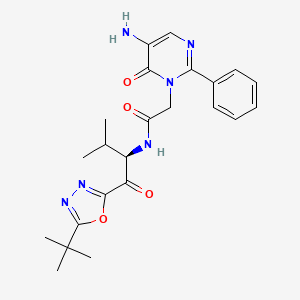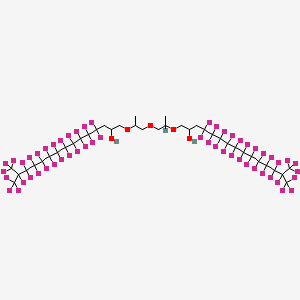
3-Oxazolidinepropanesulfonic acid, 5-(1-methyl-2-(3-methyl-2(3H)-benzoxazolylidene)ethylidene)-4-oxo-2-thioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxazolidinepropanesulfonic acid, 5-(1-methyl-2-(3-methyl-2(3H)-benzoxazolylidene)ethylidene)-4-oxo-2-thioxo- is a complex organic compound with a unique structure that combines elements of oxazolidine, benzoxazole, and thioxo groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxazolidinepropanesulfonic acid, 5-(1-methyl-2-(3-methyl-2(3H)-benzoxazolylidene)ethylidene)-4-oxo-2-thioxo- typically involves multi-step organic reactionsCommon reagents used in these reactions include isocyanates, α-ketols, and phosphorus-mediated carboxylative condensation agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Oxazolidinepropanesulfonic acid, 5-(1-methyl-2-(3-methyl-2(3H)-benzoxazolylidene)ethylidene)-4-oxo-2-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzoxazole or oxazolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Wissenschaftliche Forschungsanwendungen
3-Oxazolidinepropanesulfonic acid, 5-(1-methyl-2-(3-methyl-2(3H)-benzoxazolylidene)ethylidene)-4-oxo-2-thioxo- has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Oxazolidinepropanesulfonic acid, 5-(1-methyl-2-(3-methyl-2(3H)-benzoxazolylidene)ethylidene)-4-oxo-2-thioxo- involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methyl-2,5-oxazolidine-dione
- 2,6-Dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
Uniqueness
3-Oxazolidinepropanesulfonic acid, 5-(1-methyl-2-(3-methyl-2(3H)-benzoxazolylidene)ethylidene)-4-oxo-2-thioxo- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications .
Eigenschaften
CAS-Nummer |
71215-62-8 |
|---|---|
Molekularformel |
C17H18N2O6S2 |
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
3-[(5Z)-5-[(1E)-1-(3-methyl-1,3-benzoxazol-2-ylidene)propan-2-ylidene]-4-oxo-2-sulfanylidene-1,3-oxazolidin-3-yl]propane-1-sulfonic acid |
InChI |
InChI=1S/C17H18N2O6S2/c1-11(10-14-18(2)12-6-3-4-7-13(12)24-14)15-16(20)19(17(26)25-15)8-5-9-27(21,22)23/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,21,22,23)/b14-10+,15-11- |
InChI-Schlüssel |
QUHCRSBMZCUCMH-AIWUCEOPSA-N |
Isomerische SMILES |
C/C(=C/1\C(=O)N(C(=S)O1)CCCS(=O)(=O)O)/C=C/2\N(C3=CC=CC=C3O2)C |
Kanonische SMILES |
CC(=C1C(=O)N(C(=S)O1)CCCS(=O)(=O)O)C=C2N(C3=CC=CC=C3O2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




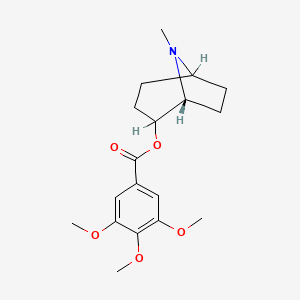
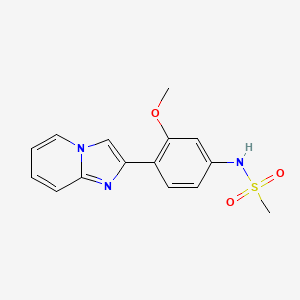
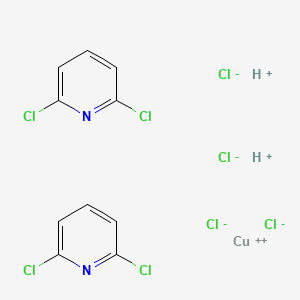
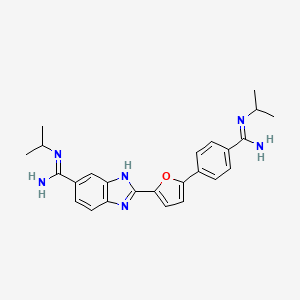
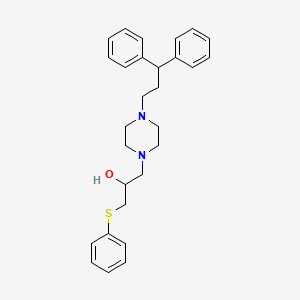
![2-[4-[2-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethyl]piperazin-1-yl]ethanol;dihydrochloride](/img/structure/B12752283.png)
